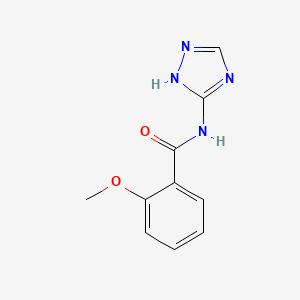
2-(1-azepanyl)-2-oxo-N'-(2-pyridinylmethylene)acetohydrazide
Description
Synthesis Analysis
The synthesis of compounds similar to "2-(1-azepanyl)-2-oxo-N'-(2-pyridinylmethylene)acetohydrazide" often involves multi-component reactions that yield highly fluorescent pyrrolo[2,3-b]pyridines and related heterocycles through a coupling-isomerization-enamine-addition-cyclocondensation sequence. These processes typically involve electron-poor (hetero)aryl halides, terminal propargyl N-tosylamine, and N,S-ketene acetal in a one-pot procedure (Schramm et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds in this category has been elucidated through X-ray structure analyses, revealing non-planar molecules with similar geometric parameters across different polymorphs. These analyses highlight the intricate arrangements of atoms within these compounds and their crystalline forms (Plutenko et al., 2013).
Chemical Reactions and Properties
The reactivity of such compounds involves interactions with various reagents to form complexes that can exhibit altered biological activities, such as reduced antimalarial or enhanced antileukemic properties, upon coordination with metals like Cu(II), Ni(II), Fe(III), and Mn(II) (Scovill et al., 1982).
Scientific Research Applications
Antimalarial and Antileukemic Properties
- Complexes of 2-acetylpyridine thiosemicarbazones, which are structurally related to the compound , have been evaluated for their antimalarial and antileukemic properties. These complexes show reduced antimalarial activity but enhanced antileukemic properties when coordinated with metals like Cu(II), Ni(II), Fe(III), and Mn(II) (Scovill, Klayman, & Franchino, 1982).
Analgesic Properties
- N-substituted dibenzoxazepines, which are analogs of a compound similar to the one , have shown analgesic properties and PGE2 antagonism. These compounds have been synthesized and evaluated for their efficacy as analgesics and PGE2 antagonists (Hallinan et al., 1993).
Antianxiety Activity
- Pyridine derivatives synthesized from related compounds have demonstrated significant antianxiety activity, comparable to that of Diazepam (Amr, Mohamed, Abdel-Hafez, & Abdalla, 2008).
Antitumor Activity
- Metal complexes of hydrazone-oxime ligands derived from related compounds have been tested for their anti-proliferative activity against various human cell lines, showing significant potential in cancer treatment (El-saied, Salem, Shakdofa, Al‐Hakimi, & Radwan, 2018).
Synthesis and Structural Analysis
- Research has been conducted on the synthesis and structural characterization of novel pyridine-based hydrazone derivatives. These studies include detailed analysis using density functional theory and X-ray crystallography, highlighting the importance of hydrogen bonding in the structure of these compounds (Khalid et al., 2021).
Fluorescent Heterocycles
- A study explored the synthesis of annelated 2-amino pyridines through a coupling-isomerization-enamine-addition-cyclocondensation sequence. These heterocycles have been found to be highly fluorescent and partially pH sensitive, contributing to advancements in materials science and bioimaging applications (Schramm, Dediu, Oeser, & Müller, 2006).
properties
IUPAC Name |
2-(azepan-1-yl)-2-oxo-N-[(E)-pyridin-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c19-13(14(20)18-9-5-1-2-6-10-18)17-16-11-12-7-3-4-8-15-12/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,17,19)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJCIQAEKBAHGV-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=O)NN=CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)C(=O)N/N=C/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328325 | |
| Record name | 2-(azepan-1-yl)-2-oxo-N-[(E)-pyridin-2-ylmethylideneamino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661829 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
352461-03-1 | |
| Record name | 2-(azepan-1-yl)-2-oxo-N-[(E)-pyridin-2-ylmethylideneamino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568096.png)


![N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5568137.png)
![N-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5568143.png)
![(4-{3-[(1-ethyl-1H-benzimidazol-2-yl)thio]propanoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5568145.png)
![(4aS*,7aR*)-1-(3-methoxypropanoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568155.png)
![4-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5568156.png)
![1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5568159.png)
![1-[2-(4-{[4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]piperazine](/img/structure/B5568175.png)
![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)

